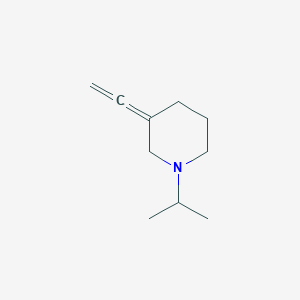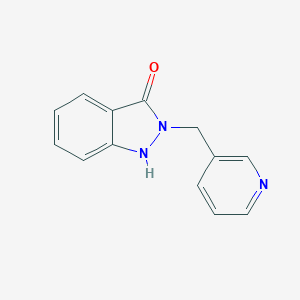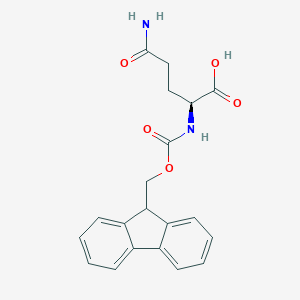
Hdtat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdtat is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a significant impact on various biological processes and has been used to study different aspects of cellular function.
Mécanisme D'action
The mechanism of action of Hdtat involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones. This compound inhibits HDAC enzymes, leading to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various biological processes. It has been shown to induce cell differentiation, apoptosis, and cell cycle arrest. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Hdtat in lab experiments is its ability to induce specific gene expression changes. This allows researchers to study the effects of specific genes on various biological processes. This compound is also readily available and can be synthesized in large quantities.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been found to be toxic to some cell types, and care must be taken when using it in experiments. Additionally, this compound has been found to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the use of Hdtat in scientific research. One future direction is the development of more selective HDAC inhibitors. This would allow researchers to study the effects of specific HDAC enzymes on gene expression and biological processes. Another future direction is the use of this compound in combination with other drugs to enhance their efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research. Its ability to inhibit HDAC enzymes has made it a valuable tool for studying gene expression and various biological processes. While there are some limitations to using this compound in lab experiments, its advantages make it an essential tool for researchers. With the development of more selective HDAC inhibitors, this compound will continue to be a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of Hdtat involves the use of various chemical reactions. It is synthesized by reacting 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base. The resulting compound is then subjected to further reactions to obtain this compound. This compound can be synthesized in large quantities and is readily available for scientific research.
Applications De Recherche Scientifique
Hdtat has been extensively used in scientific research to study various biological processes. It has been found to have a significant impact on gene expression and has been used to study the regulation of gene expression. This compound has also been used to study the mechanism of action of various drugs and has been found to enhance the efficacy of some drugs.
Propriétés
Numéro CAS |
124536-25-0 |
|---|---|
Formule moléculaire |
C54H104N2O7S |
Poids moléculaire |
925.5 g/mol |
Nom IUPAC |
tributyl(hexadecyl)azanium;2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H60N.C26H45NO7S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h5-28H2,1-4H3;15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/q+1;/p-1/t;15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m.1/s1 |
Clé InChI |
ATHZSOZTMLMHPH-OZIDYUHGSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
HDTAT hexadecyltributylammonium taurocholate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)




![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)




![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)